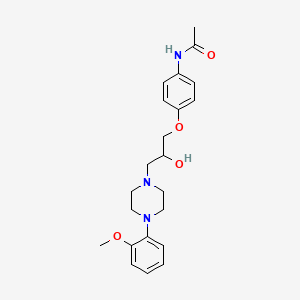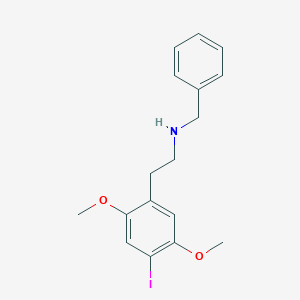
Methyl 2,3-bis(phenylselanyl)oct-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-bis(phenylselanyl)oct-2-enoate: is an organic compound that contains selenium atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-bis(phenylselanyl)oct-2-enoate typically involves the reaction of oct-2-enoic acid with phenylselenyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the selenium-containing reagents.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,3-bis(phenylselanyl)oct-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or sodium periodate, leading to the formation of selenoxide derivatives.
Reduction: Reduction can be achieved using reagents like sodium borohydride, resulting in the formation of selenide derivatives.
Substitution: The phenylselanyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2,3-bis(phenylselanyl)oct-2-enoate is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for the synthesis of more complex selenium-containing compounds.
Biology and Medicine: In biological and medical research, this compound is studied for its potential antioxidant properties. Selenium is known to play a role in protecting cells from oxidative damage, and compounds like this compound are investigated for their ability to mimic the activity of natural selenium-containing enzymes.
Industry: In industrial applications, this compound can be used in the development of materials with specific electronic or optical properties due to the presence of selenium atoms.
Mecanismo De Acción
The mechanism by which methyl 2,3-bis(phenylselanyl)oct-2-enoate exerts its effects is primarily through the interaction of its selenium atoms with biological molecules. Selenium can form bonds with sulfur-containing amino acids in proteins, leading to the modulation of enzyme activity and protection against oxidative stress. The compound may also interact with other molecular targets, such as DNA or cell membranes, contributing to its biological effects.
Comparación Con Compuestos Similares
1-Phenylselanylazulene: This compound also contains selenium atoms and is used in similar applications, such as organic synthesis and biological research.
3,5-Bis((phenylselanyl)methyl)phenol: Another selenium-containing compound with applications in catalysis and material science.
Uniqueness: Methyl 2,3-bis(phenylselanyl)oct-2-enoate is unique due to its specific structure, which allows for versatile chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
922525-86-8 |
|---|---|
Fórmula molecular |
C21H24O2Se2 |
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
methyl 2,3-bis(phenylselanyl)oct-2-enoate |
InChI |
InChI=1S/C21H24O2Se2/c1-3-4-7-16-19(24-17-12-8-5-9-13-17)20(21(22)23-2)25-18-14-10-6-11-15-18/h5-6,8-15H,3-4,7,16H2,1-2H3 |
Clave InChI |
SJMUFEWMKXSOOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=C(C(=O)OC)[Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)


![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)




![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

